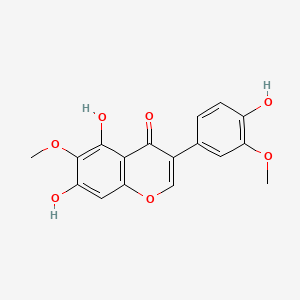
Iristectorigenin A
Overview
Description
Iristectorigenin A is a polyphenol that primarily exists in the rhizomes and leaves of various plant species, but it has mainly been reported in the Iridaceae family . It has been revealed through many research works that dietary Iristectorigenin A can effectively diminish the risk of chronic ailments like cancer, diabetes, obesity, inflammatory diseases, and oxidative-related diseases .
Molecular Structure Analysis
The molecular weight of Iristectorigenin A is 330.29 and its chemical formula is C17H14O7 . The exact mass is 330.07 .Scientific Research Applications
Antioxidant and Anticancer Activity
- Summary of Application: Iristectorigenin A is a polyphenol primarily found in the rhizomes and leaves of various plant species, mainly in the Iridaceae family . It has been shown to have potential antioxidant and anticancer properties . Dietary intake of Iristectorigenin A can effectively reduce the risk of chronic ailments like cancer, diabetes, obesity, inflammatory diseases, and oxidative-related diseases .
- Methods of Application: The antioxidant and anticancer properties of Iristectorigenin A are studied using various cellular signal transduction pathways related to apoptosis, angiogenesis, and inflammation at the molecular level .
- Results: Iristectorigenin A has been shown to amend several important fundamentals in cellular signal transduction pathways . It also controls or manages various types of cancer through different molecular targets, thereby regulating the expression of genes involved in cancer cell growth .
Sorghum Breeding
- Summary of Application: Iristectorigenin A has been found in sorghum grains . It is used in the breeding of new sorghum varieties rich in Iristectorigenin A .
- Methods of Application: The content of Iristectorigenin A in sorghum grains is increased through targeted metabolomics . The dominant parental combination that can increase the content of Iristectorigenin A in sorghum grains is identified .
- Results: Seven strongly heterotic F1 hybrids were screened; of these, hybrids 3765A × R111, 1102A × L2R, and 3765A × JY15R showed significant increases in seed Iristectorigenin A content .
Anti-inflammatory Activity
- Summary of Application: Iristectorigenin A has been found to have anti-inflammatory properties . It can help reduce inflammation in the body, which is beneficial for conditions like arthritis, asthma, and other inflammatory diseases .
- Methods of Application: The anti-inflammatory properties of Iristectorigenin A are studied using various cellular signal transduction pathways related to inflammation at the molecular level .
- Results: Iristectorigenin A has been shown to amend several important fundamentals in cellular signal transduction pathways that are related to inflammation .
Antidiabetic Activity
- Summary of Application: Iristectorigenin A has been found to have antidiabetic properties . It can help manage blood sugar levels, which is beneficial for people with diabetes .
- Methods of Application: The antidiabetic properties of Iristectorigenin A are studied using various cellular signal transduction pathways related to glucose metabolism at the molecular level .
- Results: Iristectorigenin A has been shown to amend several important fundamentals in cellular signal transduction pathways that are related to glucose metabolism .
Neuroprotective Activity
- Summary of Application: Iristectorigenin A has been found to have neuroprotective properties . It can help protect the nervous system, which is beneficial for conditions like Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative diseases .
- Methods of Application: The neuroprotective properties of Iristectorigenin A are studied using various cellular signal transduction pathways related to neuroprotection at the molecular level .
- Results: Iristectorigenin A has been shown to amend several important fundamentals in cellular signal transduction pathways that are related to neuroprotection .
Hepatoprotective Activity
- Summary of Application: Iristectorigenin A has been found to have hepatoprotective properties . It can help protect the liver, which is beneficial for conditions like liver disease, hepatitis, and other liver-related diseases .
- Methods of Application: The hepatoprotective properties of Iristectorigenin A are studied using various cellular signal transduction pathways related to liver protection at the molecular level .
- Results: Iristectorigenin A has been shown to amend several important fundamentals in cellular signal transduction pathways that are related to liver protection .
Antiviral Activity
- Summary of Application: Iristectorigenin A has been found to have antiviral properties . It can help inhibit the replication of certain viruses, which is beneficial for conditions like Hepatitis B and C, and Human Papillomavirus .
- Methods of Application: The antiviral properties of Iristectorigenin A are studied using various cellular signal transduction pathways related to viral replication at the molecular level .
- Results: Iristectorigenin A has been shown to amend several important fundamentals in cellular signal transduction pathways that are related to viral replication .
Cosmetic Applications
- Summary of Application: Iristectorigenin A, due to its antioxidant and anti-inflammatory properties, is used in a range of cosmetic applications . It can help protect the skin from oxidative stress and inflammation, thereby improving skin health and appearance .
- Methods of Application: Iristectorigenin A is incorporated into various cosmetic formulations like creams, lotions, serums, etc .
- Results: Regular use of cosmetics containing Iristectorigenin A can lead to improved skin health and appearance .
Nutraceutical Applications
- Summary of Application: Iristectorigenin A is used in various nutraceutical applications due to its health-promoting properties . It is incorporated into dietary supplements that promote health and fight disease .
- Methods of Application: Iristectorigenin A is incorporated into various dietary supplements .
- Results: Regular intake of dietary supplements containing Iristectorigenin A can lead to improved health and reduced risk of chronic ailments .
Neuroprotective Activity on L02 cells
- Summary of Application: Iristectorigenin A has been found to have potent neuroprotective activity on L02 cells . It can help protect these cells, which is beneficial for conditions like neurodegenerative diseases .
- Methods of Application: The neuroprotective properties of Iristectorigenin A are studied using various cellular signal transduction pathways related to neuroprotection at the molecular level .
- Results: Iristectorigenin A has been shown to amend several important fundamentals in cellular signal transduction pathways that are related to neuroprotection .
Hepatoprotective Activity on BRL-3A cells
- Summary of Application: Iristectorigenin A has been found to have potent hepatoprotective activity on BRL-3A cells . It can help protect these cells, which is beneficial for conditions like liver disease, hepatitis, and other liver-related diseases .
- Methods of Application: The hepatoprotective properties of Iristectorigenin A are studied using various cellular signal transduction pathways related to liver protection at the molecular level .
- Results: Iristectorigenin A has been shown to amend several important fundamentals in cellular signal transduction pathways that are related to liver protection .
Future Directions
properties
IUPAC Name |
5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-12-5-8(3-4-10(12)18)9-7-24-13-6-11(19)17(23-2)16(21)14(13)15(9)20/h3-7,18-19,21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRPIWFQMLICCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192285 | |
| Record name | Iristectorigenin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iristectorigenin A | |
CAS RN |
39012-01-6 | |
| Record name | Iristectorigenin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039012016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iristectorigenin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



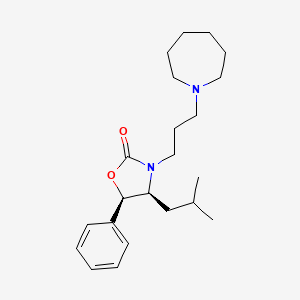
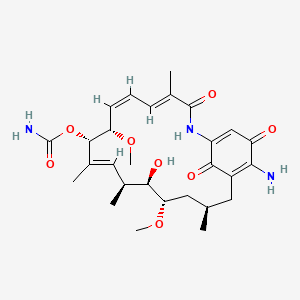
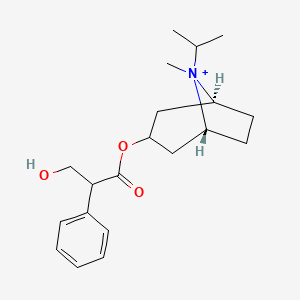
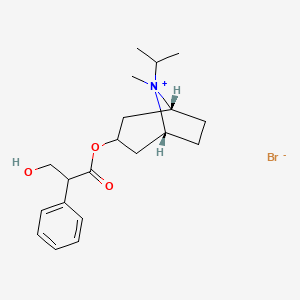
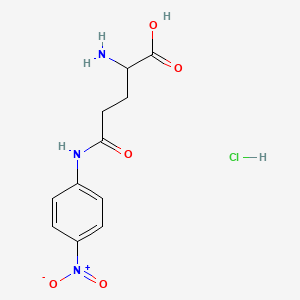
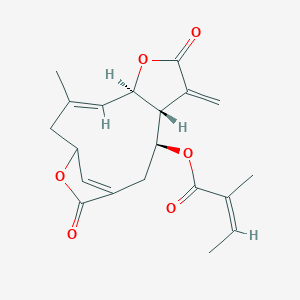
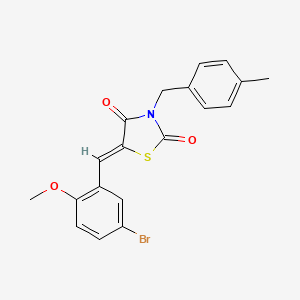
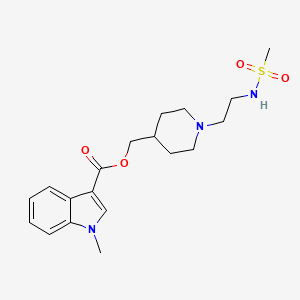
![[(2S)-2-[[(2S)-2-aminopropanoyl]-[(2R)-2-[[(2S)-3-hydroxy-2-[[(2S,3R)-3-hydroxypyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylidenepropanoyl]amino]propanoyl] 3,5-dihydroxy-2-methyl-6-(sulfanylmethyl)benzoate](/img/structure/B1672114.png)
![N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-3-methyl-4-pyridin-4-ylbenzamide](/img/structure/B1672115.png)
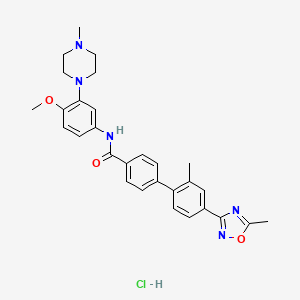
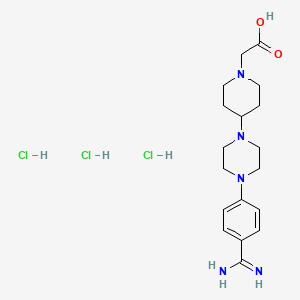
![3-[2-[4-(benzenesulfinylmethyl)-4-methoxypiperidin-1-yl]ethyl]-5-fluoro-1H-indole](/img/structure/B1672119.png)
![3-[(4-chlorophenyl)methyl]-5-[2-(3H-imidazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B1672120.png)